3,5-二甲氧基吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including alkylation, annulation, and hydrolysis reactions. For instance, the synthesis of 3,5-dimethoxyphthalic anhydride involves alkylation and annulation reactions starting from methyl 3,5-dimethoxybenzoate, followed by hydrolysis, decarboxylation, oxidation, and dehydration steps . Similarly, 3,5-diaminopyridine and 3,5-dimethoxycarbonylamino-pyridine were synthesized from 3,5-dimethylpyridine through oxidation, amination, and Hofmann degradation . These methods highlight the multi-step nature of synthesizing complex pyridine derivatives and the importance of optimizing reaction conditions for yield and efficiency.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using spectroscopic methods and, in some cases, single-crystal X-ray analysis. For example, the structures of dimerized compounds resulting from the acidic hydrolysis of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine were determined by spectroscopic methods and X-ray analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including acid-catalyzed hydrolysis, which can yield mixtures of products such as δ-keto esters and dihydropyrones . The reaction pathways can be influenced by factors such as alkyl substitution and the choice of solvent system. Additionally, the reactivity of these compounds can be exploited to construct novel heterocyclic systems, as demonstrated by the use of a chloro-substituted furochromen derivative to synthesize a variety of heterocyclic compounds with potential antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 3,5-dimethoxypyridine hydrochloride, are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemical reagents. The presence of methoxy groups can affect the electron density of the pyridine ring, influencing its reactivity in subsequent chemical transformations. The characterization of these properties typically involves a combination of spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which provide information about the functional groups and molecular weight of the compounds .

科学研究应用

药用中间体和HIV抑制剂合成

张、刘、徐和刘(2007年)的研究提出了一种制备3,5-二羟基-1-戊基苯作为药用中间体和HIV抑制剂合成的新工艺。这个过程利用了技术性的3,5-二甲氧基苯甲酸,产率高,纯度高,标志着这一研究领域的重大进展 (Longduo Zhang, Zhiqiang Liu, Yulun Xu, & Shuying Liu, 2007)。

3,5-二甲氧基邻苯二酐的合成

刘祖良(2007年)研究了3,5-二甲氧基邻苯二酐的合成,这种化合物在合成取代蒽醌和金丝桃素衍生物中有应用。这个过程利用了甲基3,5-二甲氧基苯甲酸酯和氯乙醛,导致所需产品的总产率显著 (Liu Zuliang, 2007)。

基因毒性杂质检测方法的开发

Venugopal等人(2012年)开发了一种液相色谱-串联质谱法,用于分析泮托拉唑钠药物物质中的基因毒性杂质2-氯甲基-3,4-二甲氧基吡啶盐酸盐。这种方法为制药领域的微量分析提供了一种敏感和选择性的方法 (N. Venugopal, A. V. Bhaskar Reddy, K. Gangadhar Reddy, V. Madhavi, & G. Madhavi, 2012)。

腐蚀抑制研究

Bouklah等人(2005年)研究了3,5-二甲基-1H-吡唑,吡啶和2-(3-甲基-1H-吡唑-5-基)吡啶对钢腐蚀抑制的影响。他们的研究突出了吡啶衍生物,包括3,5-二甲氧基吡啶盐酸盐,在保护金属免受腐蚀环境影响方面的潜在应用 (M. Bouklah, A. Attayibat, B. Hammouti, A. Ramdani, S. Radi, & M. Benkaddour, 2005)。

新型化合物合成用于抗菌评价

Saidugari等人(2016年)描述了合成新型1,2,3-三唑-酰肼衍生物,其中包含3,4-二甲氧基吡啶环核。这些化合物针对各种细菌和真菌病原体进行了抗菌性能测试,展示了3,5-二甲氧基吡啶盐酸盐衍生物在制药研究中的多功能性 (Swamy Saidugari, L. Vadali, K. Vidya, & B. Ram, 2016)。

新型杂环系统的抗菌和抗癌评价方法的开发

Ibrahim等人(2022年)使用3-氯-3-(4,9-二甲氧基-5-氧代-5H-呋喃[3,2-g]色素-6-基)丙-2-烯醛作为中间体,创造了与呋喃[3,2-g]色素相连的各种杂环系统。这些化合物展示了不同的抗菌和抗癌活性,展示了3,5-二甲氧基吡啶盐酸盐衍生物在开发新的治疗剂方面的应用 (M. Ibrahim, Sami A. Al-Harbi, Esam S Allehyani, Esam A. Alqurashi, & A. Alqarni, 2022)。

安全和危害

For safety, it is recommended to rinse with pure water for at least 15 minutes in case of exposure and consult a doctor . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place . It is advised to handle with gloves and wear tightly fitting safety goggles .

作用机制

Target of Action

The primary targets of 3,5-Dimethoxypyridine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of 3,5-Dimethoxypyridine hydrochloride is not well-studied. As a pyridine derivative, it may interact with biological targets in a similar manner to other pyridine compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .

Pharmacokinetics

For instance, its molecular weight (175.61 g/mol) and its solubility could influence its absorption and distribution . More detailed studies are required to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 3,5-Dimethoxypyridine hydrochloride’s action are currently unknown due to the lack of information about its specific biological targets

Action Environment

The action of 3,5-Dimethoxypyridine hydrochloride could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on its mode of action and its targets, it’s challenging to predict how these factors might influence its action, efficacy, and stability .

属性

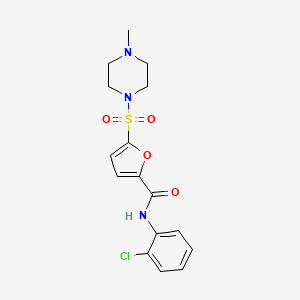

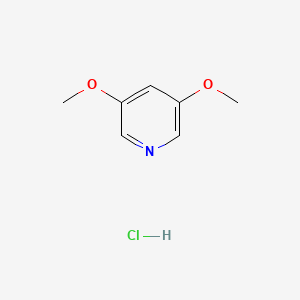

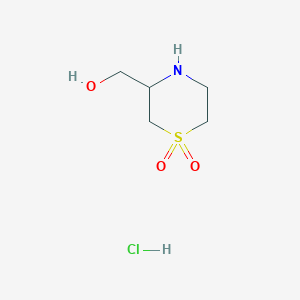

IUPAC Name |

3,5-dimethoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h3-5H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSOTJFDGYYSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)

![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)